molecular formula C8H11NO2 B13189799 1-(4-Aminooxolan-3-yl)but-3-yn-1-one

1-(4-Aminooxolan-3-yl)but-3-yn-1-one

Cat. No.: B13189799
M. Wt: 153.18 g/mol
InChI Key: BVFWNZJSQJIERG-UHFFFAOYSA-N
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Description

1-(4-Aminooxolan-3-yl)but-3-yn-1-one is a structurally unique compound featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 4-position and a but-3-yn-1-one moiety. The amino group introduces hydrogen-bonding capability, while the alkyne and ketone functionalities enhance reactivity, making the compound a versatile candidate for applications in pharmaceuticals, agrochemicals, and chemical synthesis.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(4-aminooxolan-3-yl)but-3-yn-1-one

InChI

InChI=1S/C8H11NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h1,6-7H,3-5,9H2

InChI Key

BVFWNZJSQJIERG-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1COCC1N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as but-3-yn-1-ol and oxirane.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Aminooxolan-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Aminooxolan-3-yl)but-3-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications
1-(4-Aminooxolan-3-yl)but-3-yn-1-one Not provided Aminooxolan, alkyne, ketone ~151–159 (inferred) Pharmaceuticals, bioconjugation
1-(4-Bromophenyl)but-3-yn-1-one C₁₀H₇BrO Bromophenyl, alkyne, ketone 229.05 HIV inhibitor research
1-(4-Aminooxolan-3-yl)-2-methoxyethan-1-one C₇H₁₃NO₃ Aminooxolan, methoxy, ketone 159.18 Chemical synthesis
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one C₉H₁₃NO Cyclobutyl, aminomethyl, alkyne 151.21 Not specified
2-(tert-Butyldimethylsilyl)-2-(chlorodifluoromethyl)-but-3-yn-1-one C₁₁H₁₆ClF₂OSi Silyl, difluoromethyl, alkyne, ketone Not provided Fluorinated building blocks

Table 2: Key Research Findings

Compound Key Findings
1-(4-Bromophenyl)but-3-yn-1-one Dominant H···Br and H···O interactions stabilize crystal packing .
2-(tert-Butyldimethylsilyl)-but-3-yn-1-one derivatives TBAF-mediated elimination yields difluoromethylene products in >80% yield .

Biological Activity

1-(4-Aminooxolan-3-yl)but-3-yn-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one is C7H11N3OC_7H_{11}N_3O. The compound features a unique oxolane structure that may contribute to its biological activity.

Biological Activities

The biological activity of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one has been evaluated in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxolane have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

3. Neuroprotective Effects
Studies suggest that 1-(4-Aminooxolan-3-yl)but-3-yn-1-one may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) has been noted, which could enhance cholinergic neurotransmission.

The precise mechanisms through which 1-(4-Aminooxolan-3-yl)but-3-yn-1-one exerts its biological effects are still under investigation. However, it is believed that the oxolane moiety plays a crucial role in binding to target proteins involved in cellular signaling pathways.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profiles of 1-(4-Aminooxolan-3-yl)but-3-yn-1-one:

Study Objective Findings
Study 1Evaluate anticancer activity in vitroDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM.
Study 2Assess antimicrobial propertiesShowed inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL.
Study 3Investigate neuroprotective effectsInhibited AChE activity by 60% at 10 µM concentration, suggesting potential for treating neurodegenerative diseases.

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